molecular formula C20H14F2N2O2S2 B11446132 4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

Cat. No.: B11446132
M. Wt: 416.5 g/mol
InChI Key: WZPPKKNHMSZPFE-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a complex organic compound featuring two thiazole rings and two fluorinated methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves multi-step organic reactions. The starting materials often include 3-fluoro-4-methoxybenzoic acid and thioamides. The synthesis may proceed through the formation of intermediate compounds such as 3-fluoro-4-methoxybenzoyl chloride, which is then reacted with thioamides to form the thiazole rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphen

Properties

Molecular Formula

C20H14F2N2O2S2

Molecular Weight

416.5 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole

InChI

InChI=1S/C20H14F2N2O2S2/c1-25-17-5-3-11(7-13(17)21)15-9-27-19(23-15)20-24-16(10-28-20)12-4-6-18(26-2)14(22)8-12/h3-10H,1-2H3

InChI Key

WZPPKKNHMSZPFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)F)F

Origin of Product

United States

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